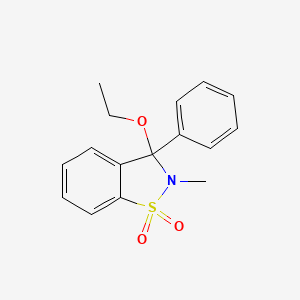

3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide

CAS No.: 18963-26-3

Cat. No.: VC18416462

Molecular Formula: C16H17NO3S

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18963-26-3 |

|---|---|

| Molecular Formula | C16H17NO3S |

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | 3-ethoxy-2-methyl-3-phenyl-1,2-benzothiazole 1,1-dioxide |

| Standard InChI | InChI=1S/C16H17NO3S/c1-3-20-16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)21(18,19)17(16)2/h4-12H,3H2,1-2H3 |

| Standard InChI Key | WSDAYLUWMKTDQO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1(C2=CC=CC=C2S(=O)(=O)N1C)C3=CC=CC=C3 |

Introduction

3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide is a complex organic compound belonging to the benzothiazole class. Its chemical formula is C16H17NO3S, and it has a molecular weight of approximately 303.4 g/mol . This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its diverse biological activities and potential applications.

Synthesis Methods

The synthesis of 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide typically involves the cyclization of appropriate precursor molecules. This process requires controlled conditions to ensure the formation of the desired benzothiazole structure with the specified substituents.

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including:

-

Oxidation: Further oxidation can form more highly oxidized sulfur derivatives.

-

Reduction: Reduction can convert the sulfone back to a sulfide or other reduced forms.

-

Substitution: The ethoxy, methyl, and phenyl groups can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Chemistry

-

Building Block: Used in the synthesis of more complex molecules.

-

Reagent: Participates in various organic reactions.

Biology and Medicine

-

Biological Activity: Exhibits potential pharmacological properties, making it a candidate for drug development, particularly for antimicrobial, antiviral, and anticancer activities.

-

Enzyme Interactions: Can interact with enzymes and receptors, influencing cellular processes.

Industry

-

Specialty Chemicals: Used in the production of materials with specific properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume